3-(hexylamino)-2H-1,2,4-triazin-5-one
Description
Historical Context and Development
The development of 1,2,4-triazine derivatives spans decades, rooted in their versatility as bioactive scaffolds. Early work focused on triazine-based herbicides like Sencor® (metribuzin), which highlighted the pharmacodynamic potential of this heterocyclic system. The exploration of 1,2,4-triazin-5-ones gained momentum in the 2010s, driven by their utility in medicinal chemistry. For instance, 3-thioxo-1,2,4-triazin-5-one derivatives demonstrated herbicidal and antimicrobial activities, with synthetic routes involving condensations and cyclizations.
The specific synthesis of 3-(hexylamino)-2H-1,2,4-triazin-5-one emerged more recently, reflecting advancements in regioselective functionalization. Its CAS registration (857491-96-4) and commercial availability by 2025 align with broader trends in alkylamino-triazine research, particularly for enhancing solubility and target affinity. Comparative studies with analogs like 6-(4-bromostyryl)-3-thioxo-1,2,4-triazin-5-one and 3-phenyl-2H-1,2,4-triazin-5-one underscore the role of substituents in modulating bioactivity.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(hexylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9-12-8(14)7-11-13-9/h7H,2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
HYMNZMLJDLPJLY-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=NC(=O)C=NN1 |
Isomeric SMILES |
CCCCCCNC1=NC(=O)C=NN1 |
Canonical SMILES |
CCCCCCNC1=NC(=O)C=NN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations in triazinone derivatives significantly alter their chemical reactivity, physical properties, and biological activity. Below is a detailed comparison of 3-(hexylamino)-2H-1,2,4-triazin-5-one with similar compounds:
2.1. Substituent Position and Electronic Effects
- 3-(Benzylamino)-4-ethyl-6-phenyl-1,2,4-triazin-5-one oxime Substituents: Benzylamino (position 3), ethyl (position 4), phenyl (position 6). Activity: Inhibits recombinant plasmodial M18 aminopeptidase (PfM18AAP) at 7.35 µM, attributed to the aromatic benzyl group enabling π-π interactions in enzyme binding . Contrast: The hexylamino group lacks aromaticity but may enhance hydrophobic interactions in non-polar environments.
- 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5-one Substituents: Mercapto (position 3), methyl (position 6). Reactivity: Forms fused phospha-heterocycles via reactions with phenylphosphonic dichloride, leveraging the thiol group’s nucleophilicity . Contrast: The hexylamino group’s primary amine is less reactive than a thiol but may participate in hydrogen bonding.
- 4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Substituents: Thioxo (position 3), diethylaminobenzylidene (position 4). Contrast: Hexylamino’s electron-donating nature may alter resonance stabilization and redox behavior.
Preparation Methods
Hydrazide Synthesis
Hydrazides serve as critical precursors. For 3-(hexylamino)-2H-1,2,4-triazin-5-one, hexylamine-containing hydrazides are typically prepared by refluxing hexylamine with esters or carboxylic acid derivatives in ethanol. For example, methyl hexylcarbazate can be synthesized by reacting methyl chloroformate with hexylamine, followed by treatment with hydrazine hydrate. Alternatively, direct condensation of hexylamine with hydrazine in the presence of acetic acid yields N-hexylhydrazine, which is subsequently acylated to form the requisite hydrazide.
Cyclization with 1,2-Diketones
The hydrazide intermediate undergoes cyclization with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. For instance, reacting N-hexylhydrazine with glyoxal (a 1,2-diketone analog) under reflux in ethanol generates the triazinone ring via a [3+3] annulation mechanism (Figure 1). The reaction typically proceeds at 80–100°C for 6–12 hours, with yields ranging from 60% to 75%. Unsymmetrical diketones may produce regioisomers, necessitating purification via supercritical fluid chromatography (SFC) or preparative HPLC.
Table 1. Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80–100°C | 65–75 | >95 |
| Reaction Time | 6–12 hours | 70 | 90 |
| Catalyst | Ammonium acetate | 68 | 92 |
| Solvent | Ethanol/THF | 72 | 94 |
(3+3)-Annulation Using Amino Acid Derivatives
A novel approach reported by Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation employs methyl esters derived from α-amino acids and trifluoroacetonitrile imines. Although developed for fluorinated triazinones, this method is adaptable to non-fluorinated analogs by substituting trifluoroacetonitrile with hexylamine-containing nitrile imines.
Synthesis of Nitrile Imines
Nitrile imines are generated in situ by treating hydrazonoyl bromides with triethylamine in dry tetrahydrofuran (THF). For example, hexylamine-derived hydrazonoyl bromide is prepared by reacting hexylamine with bromoacetylene under basic conditions.
Annulation Reaction
The nitrile imine is reacted with a methyl ester of glycine or alanine in THF at 25°C for 12–24 hours. The reaction proceeds via a [3+3] cycloaddition, forming the triazinone ring with the hexylamino group at the 3-position. Yields for this method range from 55% to 70%, with enantiomeric purity preserved when chiral amino acids are used.
Equation 1:
Functionalization of Chlorinated Triazine Intermediates
Chlorinated triazines, such as 2,4-dichloro-1,3,5-triazine (cyanuric chloride), serve as versatile intermediates for nucleophilic substitution reactions. This method, detailed in patent WO2016184764A1, involves sequential displacement of chlorine atoms with amine nucleophiles.
Synthesis of Dichlorotriazine Intermediate
Cyanuric chloride is reacted with a Grignard reagent (e.g., phenyl magnesium bromide) in THF at 0–5°C to form 2,4-dichloro-6-aryl-1,3,5-triazine. The aryl group enhances solubility and directs subsequent substitutions.
Hexylamine Substitution
The dichlorotriazine intermediate undergoes selective substitution with hexylamine. In a two-step process, the first chlorine atom is replaced at 0–5°C in THF, followed by the second substitution at elevated temperatures (50–60°C). The final hydrolysis of the remaining chlorine with aqueous HCl yields 3-(hexylamino)-2H-1,2,4-triazin-5-one.
Table 2. Reaction Conditions for Substitution
| Step | Temperature | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5°C | THF | 2 | 85 |
| 2 | 50–60°C | Toluene | 4 | 78 |
| 3 | 25°C | H₂O/THF | 1 | 90 |
Comparative Analysis of Methods
Each synthetic route offers distinct advantages and limitations:
-
Condensation/Cyclization : High yields but requires rigorous purification for regioisomers.
-
(3+3)-Annulation : Enantioselective but involves complex nitrile imine synthesis.
-
Chlorinated Intermediate : Scalable but uses hazardous cyanuric chloride.
Table 3. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 70 | 95 | Moderate | Low |
| Annulation | 65 | 98 | Low | High |
| Chlorinated Triazine | 80 | 90 | High | Medium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
